ボラペトシドE

概要

説明

Borapetoside E is a clerodane diterpenoid extracted from Tinospora crispa, a plant traditionally used in herbal medicine, particularly for diabetes. Its therapeutic effects have been observed in high-fat-diet-induced obesity mice models, where it has shown potential in improving hyperglycemia and hyperlipidemia, comparable to or even better than the drug metformin. Borapetoside E has been found to regulate glucose and lipid metabolism by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue (Xu et al., 2017).

Synthesis Analysis

The synthesis of borapetoside E, along with other furanoid diterpene glycosides like borapetosides C, D, F, and G, was achieved from the stems of Tinospora tuberculata. The structures of these compounds were elucidated using chemical and spectroscopic methods, highlighting the complex nature of borapetoside E and related compounds (Fukuda et al., 1993).

科学的研究の応用

2型糖尿病の治療

ボラペトシドEは、高脂肪食誘発2型糖尿病マウスにおいて、高血糖と高脂血症を改善することが示されています {svg_1}. 肥満マウスにおいて、高血糖、インスリン抵抗性、肝臓の脂肪蓄積、酸素消費量を著しく改善することが判明しました {svg_2}.

肥満管理

This compoundの治療効果は、高脂肪食誘発肥満マウスで評価されています {svg_3}. 肥満関連状態を改善することが判明しており、肥満管理のための潜在的な治療法となっています {svg_4}.

脂質代謝調節

This compoundは、肝臓と脂肪組織におけるステロール調節エレメント結合タンパク質(SREBP)とその下流の脂質合成関連標的遺伝子の発現を抑制することが判明しました {svg_5}. このことから、脂質代謝の調節に用いることができる可能性が示唆されています。

インスリン感受性向上剤

研究により、this compoundは、チノスポラ・クリスパに含まれる他の化合物と共に、インスリン感受性向上剤として作用することが示されています {svg_6}. これは、インスリンに対する体の感受性を高め、血糖値の調節におけるインスリンの効果を高める可能性があることを意味します。

抗アポトーシス剤

This compoundを含むチノスポラ・クリスパは、抗アポトーシス効果があると予測されています {svg_7}. これは、細胞や組織の死を予防または遅らせる可能性があることを意味します。

細胞増殖調節剤

チノスポラ・クリスパは、細胞増殖を調節すると予測されています {svg_8}. このことから、this compoundは、細胞の成長と分裂の調節を必要とする治療に用いることができる可能性が示唆されています。

作用機序

Target of Action

Borapetoside E, a small molecule extracted from Tinospora crispa, has been found to interact with several targets related to insulin resistance and lipid metabolism . The primary targets include Sterol Regulatory Element-Binding Proteins (SREBPs) , which are transcription factors that regulate lipid homeostasis .

Mode of Action

Borapetoside E interacts with its targets by inhibiting the expression of SREBPs in the liver and adipose tissue . This inhibition leads to a decrease in the expression of downstream target genes related to lipid synthesis .

Biochemical Pathways

The action of Borapetoside E primarily affects the lipid metabolism pathway. By inhibiting SREBPs, Borapetoside E suppresses the synthesis of lipids in the liver and adipose tissue . This results in improved hyperlipidemia, a condition often associated with type 2 diabetes .

Pharmacokinetics

It is known that the compound is administered via intraperitoneal injection

Result of Action

The action of Borapetoside E leads to several beneficial effects in high-fat-diet-induced obese mice. These include improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia . Additionally, Borapetoside E has been observed to increase oxygen consumption in obese mice .

Action Environment

The efficacy and stability of Borapetoside E can be influenced by various environmental factors. For instance, the diet of the organism can impact the effectiveness of the compound, as evidenced by its effects on high-fat-diet-induced obese mice . .

Safety and Hazards

The safety data sheet for Borapetoside E advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

特性

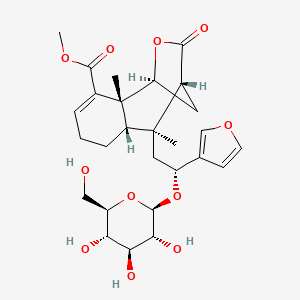

IUPAC Name |

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGKLWUOGQDOTD-IYIXDXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Borapetoside E exert its anti-diabetic effects?

A1: While the precise mechanism of action remains under investigation, research suggests that Borapetoside E improves hyperglycemia and hyperlipidemia in mice with diet-induced Type 2 Diabetes. [, ] It appears to achieve this by suppressing the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis within the liver and adipose tissue. [] This suppression of SREBPs could contribute to the observed improvements in hepatic steatosis and hyperlipidemia. [] Further research is needed to fully elucidate the molecular pathways involved.

Q2: Are there any computational studies exploring Borapetoside E's potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor?

A2: Yes, molecular docking simulations have been conducted to evaluate Borapetoside E's potential as a DPP-IV inhibitor. [] These studies utilized the Molegro Virtual Docker (MVD) software and employed the DPP-IV enzyme crystal structure (PDB code 3G0B). [] Results indicated that Borapetoside E exhibits favorable binding interactions with the enzyme, comparable to the known DPP-IV inhibitor Alogliptin. [] Specifically, Borapetoside E shares 75% binding site similarity with Alogliptin, interacting with key residues like Glu 205, Glu 206, and Tyr 547. [] These findings suggest that DPP-IV inhibition could contribute to Borapetoside E's anti-diabetic effects, although further experimental validation is necessary.

Q3: What is the structural characterization of Borapetoside E?

A3: Borapetoside E is a clerodane diterpenoid, specifically classified as a furanoid diterpene glucoside. [] While its exact molecular formula and weight are not provided in the provided abstracts, its structure has been elucidated using extensive spectroscopic analyses, including NMR and mass spectrometry. [] These analyses confirmed its core clerodane skeleton and characterized the presence of furanoid and glucoside moieties. []

Q4: Have there been any studies on the efficacy of Borapetoside E in animal models of Type 2 Diabetes?

A4: Yes, a study investigated the effects of Borapetoside E in a mouse model of high-fat-diet (HFD)-induced Type 2 Diabetes. [] The researchers found that Borapetoside E administration significantly improved various metabolic parameters in these mice, including hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. [] Furthermore, Borapetoside E's effects were comparable to, and in some instances, surpassed the efficacy of metformin, a commonly prescribed drug for Type 2 Diabetes. [] These findings highlight the therapeutic potential of Borapetoside E for managing Type 2 Diabetes and associated metabolic disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。